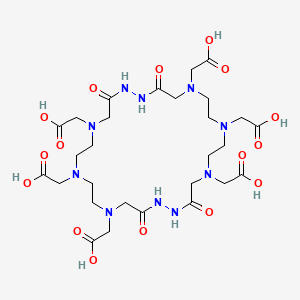
2,2',2'',2''',2'''',2'''''-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid is a complex organic compound characterized by its unique structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, and acetone. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialized materials or chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid include other polyfunctional organic compounds with multiple functional groups and complex structures.
Uniqueness
The uniqueness of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’-(3,13,16,26-Tetraoxo-1,2,5,8,11,14,15,18,21,24-decaazacyclohexacosane-5,8,11,18,21,24-hexayl)hexaacetic acid lies in its specific arrangement of functional groups and its potential for diverse applications in various scientific fields. This compound’s ability to undergo multiple types of chemical reactions and its interactions with various molecular targets make it a valuable subject of study in both academic and industrial research.
Propriétés
Numéro CAS |
143134-75-2 |
|---|---|
Formule moléculaire |
C28H46N10O16 |
Poids moléculaire |
778.7 g/mol |
Nom IUPAC |
2-[5,11,18,21,24-pentakis(carboxymethyl)-3,13,16,26-tetraoxo-1,2,5,8,11,14,15,18,21,24-decazacyclohexacos-8-yl]acetic acid |
InChI |
InChI=1S/C28H46N10O16/c39-19-9-35(15-25(47)48)5-1-33(13-23(43)44)2-6-36(16-26(49)50)10-20(40)31-32-22(42)12-38(18-28(53)54)8-4-34(14-24(45)46)3-7-37(17-27(51)52)11-21(41)30-29-19/h1-18H2,(H,29,39)(H,30,41)(H,31,40)(H,32,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
Clé InChI |
FCWOWGVFPINJIP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)NNC(=O)CN(CCN(CCN(CC(=O)NNC(=O)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
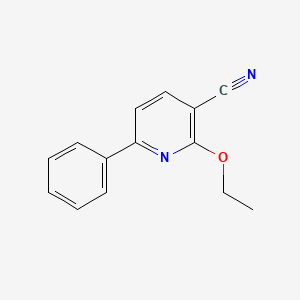

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

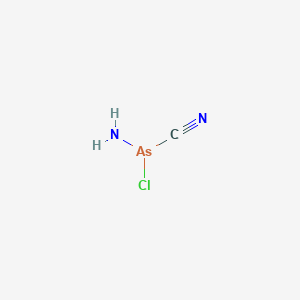
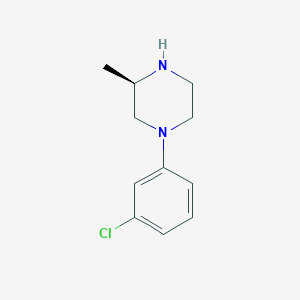

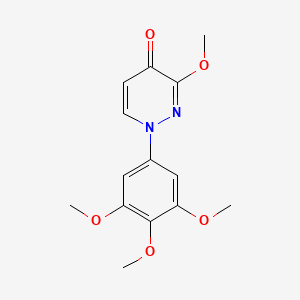
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)

